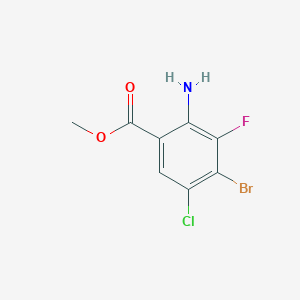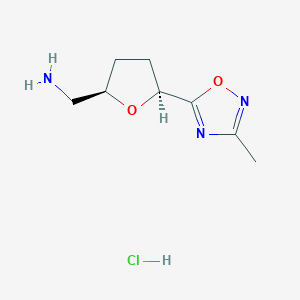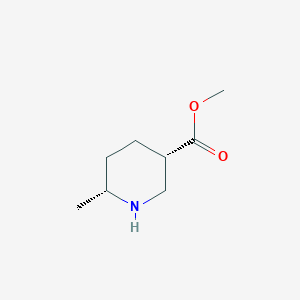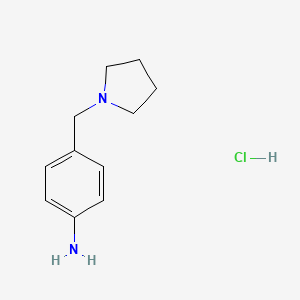
Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is an organic compound with the chemical formula C8H6BrClFNO2. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromine atom, a chlorine atom, and a fluorine atom attached to a benzoate ester. It is a solid compound that may have a pungent odor due to the presence of halogens.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate typically involves multiple steps, starting from a benzoate ester. The process includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzoate ester.
Amination: Introduction of the amino group.
A common synthetic route involves the following steps:
Fluorination: The benzoate ester undergoes fluorination using a fluorinating agent such as Selectfluor.
Bromination: The fluorinated product is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: The brominated product is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Amination: Finally, the chlorinated product undergoes amination using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, and reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of substituted benzoates with different functional groups.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogens and an amino group allows it to form strong interactions with biological molecules, potentially disrupting their normal function.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-bromo-5-fluorobenzoate
- Methyl 2-amino-4-chloro-5-fluorobenzoate
- Methyl 2-amino-4-bromo-3-fluorobenzoate
Uniqueness
Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) on the benzoate ring, which can significantly influence its reactivity and interactions with other molecules. This unique combination of functional groups makes it a valuable compound for various chemical and biological studies.
特性
IUPAC Name |
methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO2/c1-14-8(13)3-2-4(10)5(9)6(11)7(3)12/h2H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCLZRJHAIASTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B2789694.png)
![1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2789695.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2789696.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2789698.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2789708.png)
![N'-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2789709.png)

![2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran](/img/structure/B2789712.png)

![1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2789715.png)
![(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2789716.png)
